molecular formula C10H10N2O5 B189123 Methyl 4-(acetylamino)-3-nitrobenzoate CAS No. 6313-39-9

Methyl 4-(acetylamino)-3-nitrobenzoate

Cat. No. B189123
CAS RN: 6313-39-9
M. Wt: 238.2 g/mol
InChI Key: LOLJRBYFAVSFOA-UHFFFAOYSA-N
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Patent
US05453533

Procedure details

Compound 107 (1.50 g, 6.69 mmol) was dissolved in DMF (25 mL), and diisopropylethylamine (16.0, 92.7 mmol) and MeI (2.3 mL, 39 mmol) were added. The solid which formed was filtered and the filtrate was concentrated to dryness on a rotary evaporator to provide 15 (1.50 g, 94.3%) as a yellow solid: mp 123°-124° C. (ethanol). The literature (Appleton et al., 1970) reports mp 127° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
92.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Yield
94.3%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1O)(=[O:3])[CH3:2].[CH:18](N(C(C)C)CC)(C)C.CI>CN(C=O)C>[C:1]([NH:4][C:5]1[CH:6]=[CH:7][C:8]([C:9]([O:11][CH3:18])=[O:10])=[CH:12][C:13]=1[N+:14]([O-:16])=[O:15])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
92.7 mmol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
2.3 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 94.3%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.